molecular formula C7H2BrClF3NO B13546020 1-(5-Bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethanone

1-(5-Bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethanone

Cat. No.: B13546020
M. Wt: 288.45 g/mol
InChI Key: DWDWMSUBGQPMEN-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one is a chemical compound with a molecular formula of C7H3BrClF3NO. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity. It is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

The synthesis of 1-(5-bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-2-chloropyridine.

    Reaction with Trifluoroacetic Anhydride: The 5-bromo-2-chloropyridine is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction introduces the trifluoroethanone moiety to the pyridine ring.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(5-Bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, it can be reduced using lithium aluminum hydride to form the corresponding alcohol.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests.

    Material Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The trifluoroethanone moiety can enhance the compound’s binding affinity to its target, leading to increased potency and efficacy.

Comparison with Similar Compounds

1-(5-Bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one can be compared with similar compounds such as:

    5-Bromo-2-chloropyridine: This compound lacks the trifluoroethanone moiety and has different reactivity and applications.

    5-Bromo-2-fluoropyridine: This compound has a fluorine atom instead of chlorine, leading to different electronic properties and reactivity.

    2-Bromo-4-chloropyridine: This compound has the bromine and chlorine atoms in different positions, affecting its chemical behavior and applications.

The uniqueness of 1-(5-bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-one lies in its trifluoroethanone moiety, which imparts distinct electronic properties and reactivity, making it valuable in various scientific research fields.

Properties

Molecular Formula

C7H2BrClF3NO

Molecular Weight

288.45 g/mol

IUPAC Name

1-(5-bromo-2-chloropyridin-4-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C7H2BrClF3NO/c8-4-2-13-5(9)1-3(4)6(14)7(10,11)12/h1-2H

InChI Key

DWDWMSUBGQPMEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)C(=O)C(F)(F)F

Origin of Product

United States

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